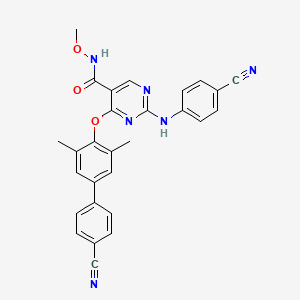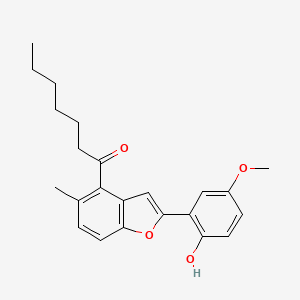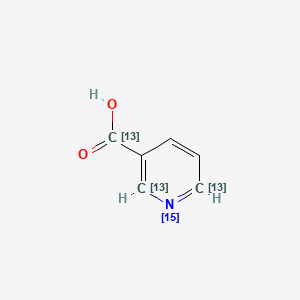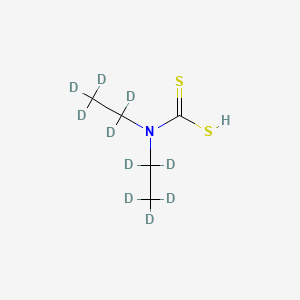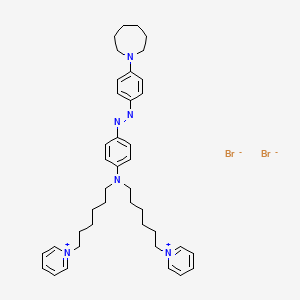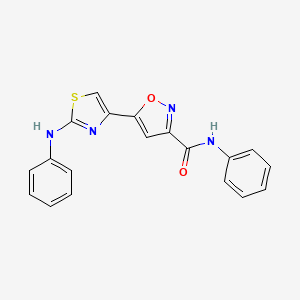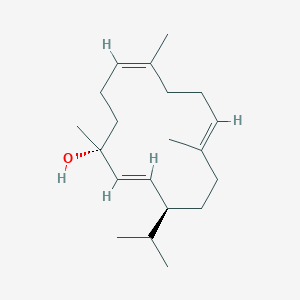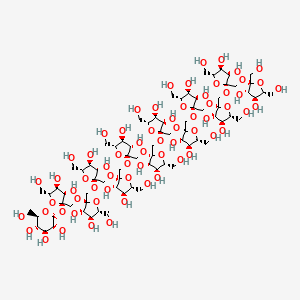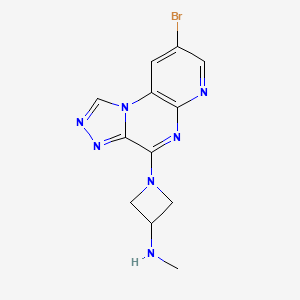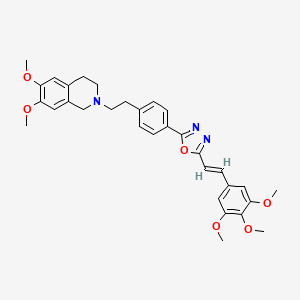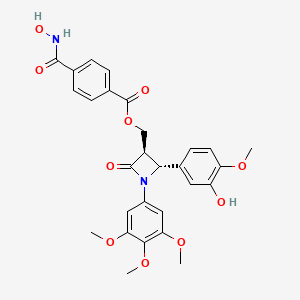
Tubulin/HDAC-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubulin/HDAC-IN-3 is a dual inhibitor that targets both tubulin and histone deacetylase (HDAC) enzymes. This compound has shown significant potential in disrupting microtubule polymerization and inhibiting HDAC activity, making it a promising candidate for cancer therapy and other medical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production methods for Tubulin/HDAC-IN-3 are not extensively documented. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
Analyse Chemischer Reaktionen
Types of Reactions
Tubulin/HDAC-IN-3 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound. These intermediates may include hydroxamic acids and other functionalized benzo[b]furan derivatives .
Wissenschaftliche Forschungsanwendungen
Tubulin/HDAC-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interactions between tubulin and HDAC enzymes.
Biology: Investigated for its effects on cell division and microtubule dynamics.
Wirkmechanismus
The mechanism of action of Tubulin/HDAC-IN-3 involves its dual inhibitory effects on tubulin and HDAC enzymes. By disrupting tubulin polymerization, it interferes with microtubule dynamics, which are essential for cell division. Additionally, by inhibiting HDAC activity, it affects gene expression and protein function, leading to apoptosis and reduced cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Combretastatin A-4 (CA-4): A potent inhibitor of tubulin polymerization but lacks HDAC inhibitory activity.
Vorinostat: An HDAC inhibitor with no significant effect on tubulin polymerization.
Uniqueness
Tubulin/HDAC-IN-3 is unique in its dual inhibitory action, targeting both tubulin and HDAC enzymes. This dual action enhances its antiproliferative activity and makes it a promising candidate for cancer therapy compared to compounds that target only one of these pathways .
Eigenschaften
Molekularformel |
C28H28N2O10 |
|---|---|
Molekulargewicht |
552.5 g/mol |
IUPAC-Name |
[(2R,3R)-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-1-(3,4,5-trimethoxyphenyl)azetidin-3-yl]methyl 4-(hydroxycarbamoyl)benzoate |
InChI |
InChI=1S/C28H28N2O10/c1-36-21-10-9-17(11-20(21)31)24-19(14-40-28(34)16-7-5-15(6-8-16)26(32)29-35)27(33)30(24)18-12-22(37-2)25(39-4)23(13-18)38-3/h5-13,19,24,31,35H,14H2,1-4H3,(H,29,32)/t19-,24-/m0/s1 |
InChI-Schlüssel |
YONFXCGSVGYJHD-CYFREDJKSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@@H](C(=O)N2C3=CC(=C(C(=C3)OC)OC)OC)COC(=O)C4=CC=C(C=C4)C(=O)NO)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)N2C3=CC(=C(C(=C3)OC)OC)OC)COC(=O)C4=CC=C(C=C4)C(=O)NO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



